

Technical Support Center: Cefoxitin-Cloxacillin Double-Disk Synergy (CC-DDS) Test

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Compound of Interest

Compound Name: Cephalosporinase

Cat. No.: B13388198

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the cefoxitin-cloxacillin double-disk synergy (CC-DDS) test for the detection of AmpC β -lactamase production.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the CC-DDS test in a question-and-answer format.

Issue: Inconclusive or Ambiguous Results

Question: My CC-DDS test is showing no zone of inhibition around either the cefoxitin disk or the cefoxitin-cloxacillin disk. How should I interpret this result?

Answer: This is considered an inconclusive result. It typically occurs when the test isolate has a very high level of resistance to cefoxitin, preventing the formation of a measurable inhibition zone.^[1] In such cases, the synergy between cefoxitin and cloxacillin cannot be determined.

Troubleshooting Steps:

- Confirm Isolate Purity: Ensure the bacterial culture is pure and free from contamination.
- Verify Disk Potency: Check the expiration date and proper storage of both cefoxitin and cefoxitin-cloxacillin disks.

- Consider Alternative Methods: For isolates with very high-level cefoxitin resistance, molecular methods to detect AmpC genes are recommended to resolve inconclusive results.
[\[1\]](#)

Issue: Suspected False-Negative Results

Question: The CC-DDS test is negative, but I still suspect AmpC production based on the isolate's resistance profile. What could be the cause?

Answer: False-negative results in the CC-DDS test can occur due to several factors:

- Low-level AmpC Expression: The level of AmpC β -lactamase production may be too low to create a visible synergistic effect.
- Specific AmpC Enzyme Types: Some AmpC β -lactamases, such as those of the CIT type, may not be reliably detected by this method.[\[1\]](#)
- Co-production of other β -lactamases: The presence of other resistance mechanisms can sometimes interfere with the interpretation of the test.

Troubleshooting Steps:

- Review Antibiogram: A broad resistance profile to cephalosporins should raise suspicion for AmpC production, even with a negative CC-DDS test.
- Alternative Phenotypic Tests: Consider using other phenotypic methods, such as the AmpC Etest, though the CC-DDS test has been shown to have higher sensitivity in some studies.[\[1\]](#)
- Molecular Confirmation: If suspicion for AmpC production remains high, molecular detection of AmpC genes is the definitive method for confirmation.[\[1\]](#)

Issue: Difficulty in Detecting ESBLs in the Presence of AmpC β -Lactamases

Question: I am trying to detect Extended-Spectrum β -Lactamase (ESBL) production, but I suspect the co-production of AmpC β -lactamase is masking the results. How can I improve ESBL detection?

Answer: High-level expression of AmpC β -lactamases can indeed mask the presence of ESBLs, as AmpC enzymes can confer resistance to the third-generation cephalosporins used in standard ESBL tests.

Troubleshooting Steps:

- Use of Cefepime: Incorporate cefepime, a fourth-generation cephalosporin that is more stable against AmpC hydrolysis, into your ESBL detection tests. Synergy between cefepime and a β -lactamase inhibitor (like clavulanic acid) is a strong indicator of ESBL production in the presence of AmpC.
- Cloxacillin Supplementation: Perform the ESBL combination disk or double-disk synergy test on Mueller-Hinton agar plates supplemented with cloxacillin. Cloxacillin will inhibit the AmpC enzyme, allowing for the detection of ESBL-mediated synergy.[\[2\]](#)[\[3\]](#)

Frequently Asked Questions (FAQs)

Q1: What is the principle of the cefoxitin-cloxacillin double-disk synergy test?

A1: The CC-DDS test is based on the inhibitory effect of cloxacillin on AmpC β -lactamase enzymes. Cefoxitin is a potent inducer and substrate of AmpC β -lactamases. If an isolate produces AmpC, it will be resistant to cefoxitin. Cloxacillin acts as an inhibitor of AmpC enzymes. Therefore, in the presence of cloxacillin, the activity of the AmpC enzyme is blocked, and the isolate becomes more susceptible to cefoxitin. This results in a larger zone of inhibition around a disk containing both cefoxitin and cloxacillin compared to a disk with cefoxitin alone.

[\[1\]](#)[\[4\]](#)

Q2: What is the standard interpretive criterion for a positive CC-DDS test?

A2: A positive CC-DDS test is indicated by a difference of ≥ 4 mm in the inhibition zone diameter between the cefoxitin-cloxacillin disk and the cefoxitin-only disk.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Q3: Can boronic acid be used as an alternative to cloxacillin in the double-disk synergy test?

A3: Yes, boronic acid can be used as an alternative inhibitor of AmpC β -lactamases and has shown similar sensitivity and specificity to cloxacillin in some studies. However, a notable

drawback of boronic acid is that it can produce false-positive results in isolates that carry class A carbapenemases, whereas cloxacillin does not have this issue.[1]

Q4: What is the optimal distance between disks in a double-disk synergy test?

A4: The distance between the disks is a critical factor. For cephalosporin 30 µg disks, a center-to-center distance of 20 mm is often considered optimal.[2] However, this distance may need to be adjusted (e.g., reduced to 15 mm or increased to 30 mm) for strains with very high or low levels of resistance, respectively.[2][7]

Data Presentation

Table 1: Performance Comparison of Phenotypic Tests for AmpC Detection

Test Method	Sensitivity (%)	Specificity (%)	Inconclusive Results	Reference
Cefoxitin-Cloxacillin DDS (CC-DDS)	97.2	100	2/305 isolates	[1]
Etest AmpC	77.4	100	10/305 isolates	[1]
Cefoxitin Screening (\leq 18 mm)	97.4	78.7	N/A	[1]
Cefotetan Screening (\leq 16 mm)	52.6	99.3	N/A	[1]

Experimental Protocols

Detailed Methodology for the Cefoxitin-Cloxacillin Double-Disk Synergy (CC-DDS) Test

Materials:

- Mueller-Hinton agar (MHA) plates

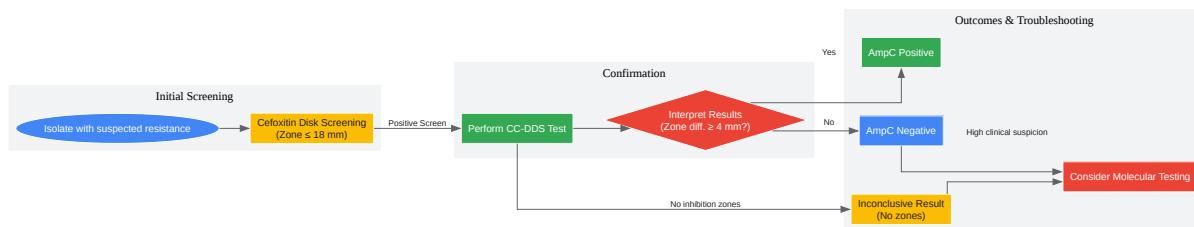
- Bacterial isolate to be tested
- Sterile saline or broth
- 0.5 McFarland turbidity standard
- Sterile cotton swabs
- Cefoxitin (30 µg) disks
- Cefoxitin (30 µg) / Cloxacillin (200 µg) combination disks (or separate disks placed in close proximity)
- Incubator at 35-37°C
- Ruler or calipers for measuring zone diameters

Procedure:

- Inoculum Preparation: Prepare a suspension of the bacterial isolate in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard.
- Plate Inoculation: Using a sterile cotton swab, inoculate a Mueller-Hinton agar plate by streaking evenly in three directions to ensure confluent growth.
- Disk Placement:
 - Aseptically place a cefoxitin (30 µg) disk on the surface of the inoculated MHA plate.
 - Place a cefoxitin (30 µg) / cloxacillin (200 µg) combination disk on the same plate. If using separate disks, place them at a center-to-center distance of 20 mm.[2][5]
- Incubation: Incubate the plate at 35°C for 16-18 hours.[1]
- Interpretation of Results:
 - Measure the diameter of the zones of inhibition around both the cefoxitin disk and the cefoxitin-cloxacillin disk.

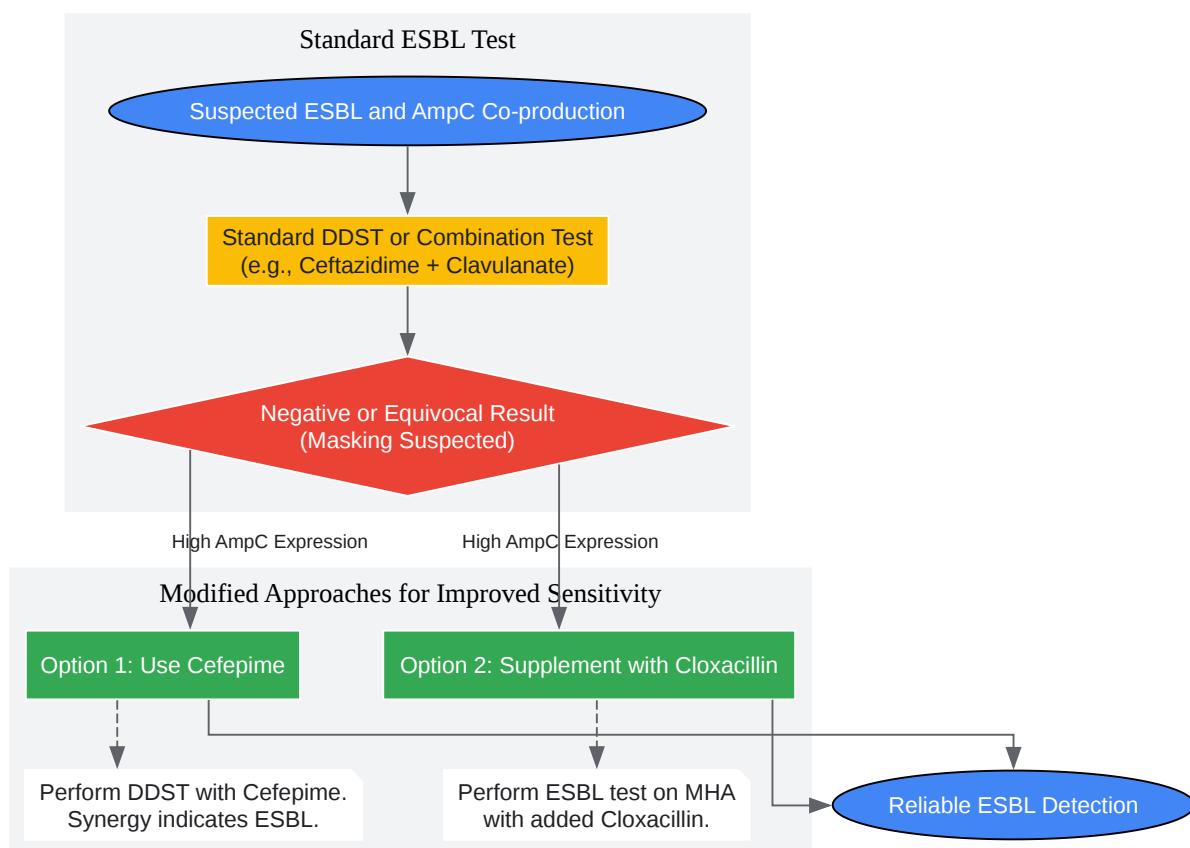
- Calculate the difference between the two zone diameters.
- A difference of ≥ 4 mm is considered a positive result, indicating the production of AmpC β -lactamase.[1][3][5][6]

Visualizations



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Caption: Workflow for AmpC detection using the CC-DDS test.



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Caption: Troubleshooting ESBL detection in AmpC co-producers.

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